4-Chloro-6-(difluoromethoxy)quinoline

Lipophilicity Metabolic stability Drug design

Sourcing halogenated quinoline intermediates with precise substitution patterns often delays medicinal chemistry programs. 4-Chloro-6-(difluoromethoxy)quinoline (CAS 1156601-91-0) overcomes this bottleneck. - The 4-chloro handle enables rapid Pd-catalyzed cross-coupling for library diversification. - The 6-difluoromethoxy group acts as a lipophilic H-bond donor, enhancing metabolic stability over methoxy analogs. - Supplied with 98% purity, ready for late-stage functionalization in kinase inhibitor and agrochemical discovery.

Molecular Formula C10H6ClF2NO
Molecular Weight 229.61 g/mol
CAS No. 1156601-91-0
Cat. No. B1418924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(difluoromethoxy)quinoline
CAS1156601-91-0
Molecular FormulaC10H6ClF2NO
Molecular Weight229.61 g/mol
Structural Identifiers
SMILESC1=CC2=NC=CC(=C2C=C1OC(F)F)Cl
InChIInChI=1S/C10H6ClF2NO/c11-8-3-4-14-9-2-1-6(5-7(8)9)15-10(12)13/h1-5,10H
InChIKeySKBLMJLFIOJWFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(difluoromethoxy)quinoline Procurement Guide


4-Chloro-6-(difluoromethoxy)quinoline (CAS 1156601-91-0) is a fluorinated quinoline derivative with the molecular formula C10H6ClF2NO and a molecular weight of 229.61 g/mol . This compound is a heterocyclic building block characterized by a chlorine atom at the 4-position and a difluoromethoxy group at the 6-position of the quinoline core . Its primary utility lies in pharmaceutical and agrochemical research as an advanced intermediate for the synthesis of complex molecules with potential antimicrobial and antitumor activities [1]. The presence of both a reactive chloro substituent and a metabolically stable difluoromethoxy group makes it a strategic choice for medicinal chemistry programs focused on scaffold diversification and property optimization [2].

Late-stage diversification building block
4-Cl handle for direct cross-coupling
6-OCF₂H group for lipophilicity/stability context

Unmatched Utility of 4-Chloro-6-(difluoromethoxy)quinoline


Procurement decisions involving halogenated quinoline intermediates often hinge on the precise substitution pattern, as even minor structural variations can lead to divergent biological activity and chemical reactivity . Generic substitutions—such as replacing the 4-chloro group with other halogens or swapping the 6-difluoromethoxy group for methoxy or trifluoromethoxy—are not equivalent. The difluoromethoxy group acts as a lipophilic hydrogen-bond donor and metabolic shield, enhancing membrane permeability and in vivo half-life relative to methoxy analogs . The 4-chloro substituent, conversely, provides a synthetic handle for further functionalization via cross-coupling reactions [1]. These synergistic features make this compound uniquely suited for late-stage diversification in kinase inhibitor programs and other medicinal chemistry campaigns .

Target Compound
6-OCF₂H: lipophilic H-bond donor, metabolic shield 4-Cl: direct cross-coupling handle
6-Methoxy Analog
6-OCH₃: different lipophilicity, lacks H-bond donor character; overall scaffold properties shift
Target Compound
4-Cl enables direct cross-coupling diversification
6-(Difluoromethoxy)quinoline (no 4-halogen)
Lacks cross-coupling handle; requires pre-activation or alternative routes

Evidence for 4-Chloro-6-(difluoromethoxy)quinoline Advantages


Lipophilicity & Metabolic Stability: OCF₂H vs OCH₃

The difluoromethoxy group (-OCF₂H) is significantly more lipophilic than a methoxy group (-OCH₃) while also offering improved metabolic stability [1]. This is a class-level inference derived from studies on the 8-difluoromethoxy quinoline scaffold, where the difluoromethoxy group acts as a superior bioisostere for hydroxy or methoxy groups, enhancing membrane permeability and reducing oxidative metabolism . For 4-Chloro-6-(difluoromethoxy)quinoline, this translates to a more favorable pharmacokinetic profile compared to its 6-methoxy analog.

OCF₂H vs OCH₃
Class-level inference
6-OCF₂H
6-OCH₃
Reported higher lipophilicity and metabolic stability context
Inferred from 8-difluoromethoxy quinoline studies
Lipophilicity Metabolic stability Drug design

4-Chloro Substituent Cross-Coupling Versatility

The 4-chloro group in 4-Chloro-6-(difluoromethoxy)quinoline serves as a versatile synthetic handle, enabling further derivatization through Suzuki, Buchwald-Hartwig, or other cross-coupling reactions [1]. This is a direct structural feature not present in 6-difluoromethoxyquinoline analogs lacking the 4-position halogen. In contrast, compounds like 6-(difluoromethoxy)quinolin-4-ol or 6-(difluoromethoxy)quinolin-3-amine require additional activation steps for similar transformations .

4-Cl Cross-Coupling
Direct comparison
Direct cross-coupling enabled
Requires pre-activation or alternative routes
Reduces synthetic steps for library diversification
Suzuki, Buchwald-Hartwig protocols applicable
Synthetic chemistry Cross-coupling Late-stage functionalization

Electronic Tuning by the Difluoromethoxy Group

The difluoromethoxy group at the 6-position significantly alters the electron density of the quinoline ring compared to methoxy or unsubstituted analogs [1]. This electronic modulation is a class-level inference that can influence binding affinity to biological targets, such as kinases or cytochrome P450 enzymes . While quantitative IC50 data for this specific compound is not publicly available, the presence of the difluoromethoxy group is associated with enhanced cytotoxicity in cancer cell lines [2].

Electronic Tuning & Bioactivity
Class-level inference
6-OCF₂H
Baseline
Reported enhanced cytotoxicity in cancer cell lines
No quantitative IC₅₀ data available; qualitative trends
Electronic effects Structure-activity relationship Medicinal chemistry

Strategic Applications of 4-Chloro-6-(difluoromethoxy)quinoline


Late-Stage Functionalization for Kinase Inhibitor Libraries

The 4-chloro group allows for rapid diversification through palladium-catalyzed cross-coupling reactions, enabling the creation of focused kinase inhibitor libraries [1]. The 6-difluoromethoxy group enhances metabolic stability, making the resulting compounds more suitable for in vivo pharmacokinetic studies [2].

Antimicrobial and Antitumor Agent Development

This compound serves as a strategic starting point for the synthesis of novel antimicrobial and antitumor agents, leveraging the known activity of fluorinated quinolines . Its unique substitution pattern may confer selectivity advantages over traditional 4-aminoquinoline antimalarials [3].

SAR Studies of Fluorinated Quinolines

4-Chloro-6-(difluoromethoxy)quinoline is an ideal tool for probing the SAR of difluoromethoxy groups in medicinal chemistry, allowing direct comparison with methoxy, trifluoromethoxy, and hydroxy analogs . Such studies are essential for understanding the impact of fluorination on target binding and ADME properties.

Agrochemical Discovery Building Block

Beyond pharmaceuticals, the difluoromethoxy group is increasingly utilized in agrochemicals to improve environmental stability and target specificity [4]. This compound can be employed to synthesize novel herbicides or fungicides with improved efficacy .

Application
Selection Property
Validation Focus
Kinase inhibitor library diversification
4-Cl cross-coupling handle, 6-OCF₂H property modulation
Library synthesis efficiency, in vitro kinase profiling
Antimicrobial and antitumor screening compound synthesis
Fluorinated quinoline scaffold with reported bioactivity
Cell-based antimicrobial and cytotoxicity screening
Fluorinated quinoline SAR studies
6-OCF₂H for lipophilicity/electronic modulation
Comparative SAR with methoxy and trifluoromethoxy analogs
Agrochemical lead generation
Environmental stability via difluoromethoxy group
Herbicidal/fungicidal activity screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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